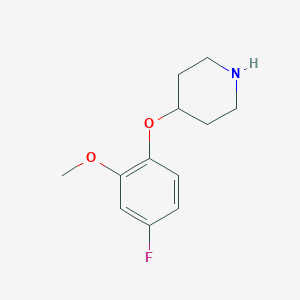

4-(4-Fluoro-2-methoxyphenoxy)piperidine

Description

The Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and vital structural motif in the realm of organic and medicinal chemistry. bldpharm.comnih.gov Its prevalence is underscored by its presence in a vast number of FDA-approved drugs and naturally occurring alkaloids. alchempharmtech.comalchempharmtech.com The structural and functional versatility of the piperidine scaffold makes it a cornerstone in drug design, contributing to the therapeutic efficacy of a wide array of pharmaceuticals. bldpharm.comalchempharmtech.com

Piperidine derivatives are integral to drugs with diverse pharmacological activities, including but not limited to, anticancer, antiviral, analgesic, antipsychotic, and antihistaminic agents. bldpharm.comresearchgate.net The ability of the piperidine ring to influence a molecule's physicochemical properties, such as solubility and lipophilicity, allows medicinal chemists to fine-tune the pharmacokinetic profiles of drug candidates. chemicalbook.comchemrxiv.org Furthermore, the specific conformations adopted by the piperidine ring can facilitate precise interactions with biological targets, enhancing potency and selectivity. The chiral nature of many substituted piperidines further expands their utility, enabling the development of stereospecific drugs with improved therapeutic indices. chemrxiv.orgcaymanchem.com

Contextualization of Phenoxypiperidine Derivatives

Within the broad family of piperidine derivatives, the phenoxypiperidine subclass has garnered considerable attention. This structural motif, characterized by a piperidine ring linked to a phenoxy group, is a key feature in a number of biologically active compounds. The phenoxy moiety can significantly influence the electronic and steric properties of the molecule, thereby modulating its interaction with biological receptors.

Research into phenoxypiperidine derivatives has revealed their potential in various therapeutic areas. For instance, certain derivatives have been investigated as selective serotonin (B10506) reuptake inhibitors (SSRIs), a major class of antidepressants. scbt.com Others have shown promise as antagonists for dopamine (B1211576) receptors, which are implicated in neurological and psychiatric disorders. wikipedia.org The modular nature of the phenoxypiperidine scaffold allows for systematic structural modifications to optimize potency, selectivity, and metabolic stability.

Overview of the Research Landscape for 4-(4-Fluoro-2-methoxyphenoxy)piperidine and Related Fluorinated Piperidine Structures

The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance various properties, including metabolic stability, bioavailability, and binding affinity. chemicalbook.comnih.govbldpharm.com Consequently, the research landscape for fluorinated piperidine structures is an area of active investigation. The strategic placement of fluorine atoms on the piperidine or an associated aromatic ring can lead to significant improvements in a drug candidate's profile. google.comepa.gov

Specific research on 4-(4-Fluoro-2-methoxyphenoxy)piperidine is still emerging, with much of the available information coming from chemical suppliers and patent literature. However, the structural components of this molecule—a 4-phenoxypiperidine (B1359869) core with fluoro and methoxy (B1213986) substitutions on the phenyl ring—position it as a compound of interest for further investigation. The 4-fluoro substitution is a common tactic to block metabolic oxidation and can influence the electronic nature of the aromatic ring, while the 2-methoxy group can impact conformation and receptor interactions.

Broader research on related fluorinated phenoxypiperidines and difluoropiperidines highlights their potential as valuable scaffolds. For example, studies on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have led to the discovery of potent and selective dopamine D4 receptor antagonists. wikipedia.org These findings underscore the potential of incorporating fluorine into the piperidine scaffold to achieve desirable pharmacological profiles. The synthesis of all-cis-(multi)fluorinated piperidines has also been a focus, providing access to novel building blocks for drug discovery. epa.gov While detailed research findings on 4-(4-Fluoro-2-methoxyphenoxy)piperidine are not yet widely published, its structure suggests it is a candidate for investigation in areas where other fluorinated phenoxypiperidines have shown promise.

Chemical Compound Data

Below are the details for the chemical compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluoro-2-methoxyphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c1-15-12-8-9(13)2-3-11(12)16-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKQXRNHKUKGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625462 | |

| Record name | 4-(4-Fluoro-2-methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367501-04-0 | |

| Record name | 4-(4-Fluoro-2-methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Fluoro 2 Methoxyphenoxy Piperidine

Established Synthetic Routes for Substituted Piperidine (B6355638) Derivatives

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry, with a rich history of method development. nih.govnih.gov These strategies can be broadly categorized by how the piperidine ring is assembled and functionalized.

Strategies for Piperidine Ring Formation

The formation of the piperidine ring is a critical step, and numerous methods have been developed. A primary and widely used approach is the hydrogenation or reduction of corresponding pyridine (B92270) precursors . nih.gov This method is effective but can require transition metal catalysts and sometimes harsh conditions, such as high pressure and temperature. nih.gov To address these challenges, modern methods have focused on developing more efficient and stereoselective catalytic systems, including those based on rhodium, palladium, and iridium. nih.gov For instance, rhodium(I) complexes have been used for the dearomatization/hydrogenation of fluorinated pyridines to produce all-cis-multifluorinated piperidines. nih.gov

Another major strategy involves various cyclization reactions . nih.govmdpi.com These can be intramolecular processes where a linear precursor containing a nitrogen atom cyclizes to form the six-membered ring. mdpi.com Methods include metal-catalyzed cyclizations, electrophilic cyclizations, and aza-Michael reactions. nih.govmdpi.com For example, gold-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines by difunctionalizing a double bond while simultaneously creating the N-heterocycle. nih.govmdpi.com

Multicomponent reactions (MCRs) offer an efficient route, assembling the piperidine core from three or more starting materials in a single step. ajchem-a.com These reactions often proceed through a domino process involving mechanisms like Knoevenagel condensation followed by Michael addition and Mannich reactions. mdpi.com

Approaches to Phenoxy Moiety Introduction

The introduction of a phenoxy group onto the piperidine ring is typically achieved through ether synthesis. A common method is the Williamson ether synthesis or, more frequently in this context, a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a piperidinol (a piperidine with a hydroxyl group) acts as the nucleophile, attacking an activated fluorinated aromatic ring.

A newer, modular two-step process has been developed that simplifies the creation of complex piperidines. news-medical.net This involves an initial biocatalytic carbon-hydrogen oxidation to selectively add a hydroxyl group to the piperidine ring. news-medical.net The resulting piperidinol is then used in a subsequent cross-coupling reaction to form the desired bond. news-medical.net This method avoids the need for protective groups and expensive precious metal catalysts like palladium. news-medical.net

Incorporation of Halogen and Methoxy (B1213986) Substituents

The fluoro and methoxy groups on the phenyl ring are typically introduced by using appropriately substituted starting materials. For the synthesis of 4-(4-fluoro-2-methoxyphenoxy)piperidine, the key precursor would be 4-fluoro-2-methoxyphenol.

The incorporation of halogen substituents, such as fluorine, is often achieved by starting with a fluorinated precursor. For example, the synthesis of halogen ring-substituted octyl phenylcyanoacrylates begins with halogenated benzaldehydes. chemrxiv.org Palladium-catalyzed hydrogenation has been shown to be an effective method for creating highly valuable fluorinated piperidines, which is advantageous as it can be performed in the presence of air and moisture. mdpi.com

Similarly, methoxy groups are incorporated using methoxy-substituted precursors. The synthesis of 2-methoxyethyl phenylcyanoacrylates utilizes ring-substituted benzaldehydes and 2-methoxyethyl cyanoacetate (B8463686) in a piperidine-catalyzed Knoevenagel condensation. chemrxiv.org In the context of the target molecule, the synthesis would likely involve the reaction of a suitable piperidine derivative with a pre-functionalized 4-fluoro-2-methoxyphenol. A patent for a related compound, 4-[4-(trifluoromethoxy)phenoxy]piperidine, describes the synthesis starting from 4-[4-(trifluoromethoxy)phenoxy]pyridine, which is then reduced. google.com

Specific Precursors and Reagents Utilized in Related Syntheses

The synthesis of complex molecules like 4-(4-fluoro-2-methoxyphenoxy)piperidine relies on the availability of specific precursors and reagents that enable key chemical transformations.

Knoevenagel Condensation Approaches for Substituted Phenylcyanoacrylates

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. scielo.org.mx It is frequently used to synthesize substituted phenylcyanoacrylates from the reaction of benzaldehydes with active methylene (B1212753) compounds like isobutyl cyanoacetate or octyl cyanoacetate. chemrxiv.orgscispace.com This reaction is often catalyzed by a base, with piperidine being a common choice. chemrxiv.orgchemrxiv.orgscispace.com

The resulting phenylcyanoacrylates are versatile intermediates. For example, isobutyl phenylcyanoacrylates have been synthesized by reacting various substituted benzaldehydes with isobutyl cyanoacetate, using piperidine as the catalyst. scispace.com This method is robust and allows for the introduction of a wide variety of substituents onto the phenyl ring, including halogens and phenoxy groups. scispace.com

| Reactants | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substituted Benzaldehydes + Isobutyl Cyanoacetate | Piperidine | Room temperature, 48 hours | Isobutyl Phenylcyanoacrylates | scispace.com |

| Substituted Benzaldehydes + 2-Methoxyethyl Cyanoacetate | Piperidine | - | 2-Methoxyethyl Phenylcyanoacrylates | chemrxiv.org |

| Halogenated Benzaldehydes + Octyl Cyanoacetate | Piperidine | - | Octyl Phenylcyanoacrylates | chemrxiv.org |

| Aldehydes + Ethyl Cyanoacetate | Diisopropylethylammonium acetate (B1210297) (DIPEAc) | - | Cyanoacrylates | scielo.org.mx |

Nucleophilic Aromatic Substitution in Phenoxy Linker Formation

Nucleophilic aromatic substitution (SNAr) is a key reaction for forming the aryloxy-piperidine linkage. libretexts.org This reaction involves the attack of a nucleophile (in this case, the oxygen of a piperidinol) on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. libretexts.orgnih.gov The presence of the fluorine atom in a precursor like 1,4-difluoro-2-methoxybenzene would make the aromatic ring susceptible to nucleophilic attack.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, central to the synthesis of many piperidine derivatives. mdpi.com This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. While not typically used to form the C-O ether bond directly in 4-(4-fluoro-2-methoxyphenoxy)piperidine, it is a crucial strategy for synthesizing precursors, such as 4-aminopiperidines, which can then be further elaborated.

A common approach involves the reaction of a protected 4-piperidone, such as N-Boc-4-piperidinone, with an appropriate amine. For instance, the synthesis of N-aryl-4-aminopiperidines is often achieved through reductive amination of N-protected-4-piperidones with anilines. researchgate.netdtic.mil This process can be a two-step sequence involving the monitored formation of an imine followed by reduction, or a more efficient one-pot reaction. google.com

The choice of reducing agent is critical for the success and selectivity of the reaction. A variety of hydride reagents are available, each with distinct reactivity and handling requirements. Sodium triacetoxyborohydride (B8407120) (STAB) is particularly mild and selective, often allowing the reaction to proceed without reducing the initial carbonyl compound. dtic.mil Other common agents include sodium cyanoborohydride, sodium borohydride, and catalytic hydrogenation. google.com

| Reducing Agent | Abbreviation | Typical Substrates | Key Characteristics | Reference |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Aldehydes, Ketones | Mild and selective; does not reduce aldehydes/ketones at an appreciable rate. Tolerates a wide range of functional groups. | dtic.mil |

| Sodium Cyanoborohydride | NaBH₃CN | Aldehydes, Ketones | Effective at acidic pH where imine formation is favorable. Highly toxic due to potential release of HCN. | dtic.mil |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Stronger reducing agent; can reduce the starting carbonyl if conditions are not optimized. Often used in conjunction with a Lewis acid like Ti(Oi-Pr)₄. | google.com |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | Imines, Enamines | "Green" method, avoids hydride reagents. Requires specialized high-pressure equipment. Can sometimes lead to over-reduction. | google.comorganic-chemistry.org |

For the synthesis of the title compound, a multi-step pathway could employ reductive amination. For example, reacting N-Boc-4-piperidone with an amine, followed by deprotection and subsequent arylation of the piperidine nitrogen, and finally coupling with 4-fluoro-2-methoxyphenol, represents a plausible, albeit indirect, route utilizing this key C-N bond-forming strategy.

Stereoselective Synthesis Considerations for Phenoxypiperidine Derivatives

While 4-(4-fluoro-2-methoxyphenoxy)piperidine is achiral, the introduction of additional substituents on the piperidine ring creates stereocenters, making stereocontrol a critical aspect of the synthesis. The development of methods to selectively produce specific diastereomers or enantiomers of substituted piperidines is a major focus in organic synthesis. mdma.chnih.gov

Several strategies have been developed for the stereocontrolled synthesis of substituted piperidines, which are applicable to phenoxypiperidine derivatives. nih.gov These methods often rely on controlling the geometry of key intermediates during ring formation or functionalization.

Stereoselective Hydrogenation: The reduction of substituted pyridine or tetrahydropyridine (B1245486) precursors is a common method for piperidine synthesis. nih.gov The choice of catalyst and reaction conditions can profoundly influence the stereochemical outcome. For example, the hydrogenation of substituted piperidinones followed by reduction of the lactam can yield cis-configured 2,4-disubstituted piperidines. mdpi.com

Diastereoselective Cyclizations: Intramolecular reactions of acyclic precursors can form the piperidine ring with a high degree of stereocontrol. Carbonyl ene and Prins cyclizations of precursors derived from α-amino alcohols are powerful methods for synthesizing 2,4,5-trisubstituted piperidines. lookchem.com The choice of a Brønsted or Lewis acid catalyst can selectively favor the formation of either cis or trans products. lookchem.com

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or asymmetric catalysis enables the enantioselective synthesis of piperidine derivatives. Copper-catalyzed asymmetric cyclizative aminoboration has been shown to produce 2,3-cis-disubstituted piperidines with excellent enantioselectivity. researchgate.net Similarly, gold-catalyzed cyclization of amides derived from chiral amines provides a modular and highly diastereoselective route to substituted piperidin-4-ols. nih.gov

| Method | Key Transformation | Stereochemical Control | Typical Outcome | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Reduction of substituted piperidinones | Substrate- and catalyst-controlled | Access to specific cis- or trans-diastereomers | mdpi.com |

| Prins/Carbonyl-Ene Cyclization | Intramolecular cyclization of unsaturated amino-aldehydes | Catalyst-controlled (Lewis vs. Brønsted acid) | Highly diastereoselective formation of cis- or trans-isomers | lookchem.com |

| Gold-Catalyzed Cyclization | Cyclization of N-homopropargyl amides | Substrate-controlled (chiral amine precursor) | Excellent diastereoselectivity for substituted piperidinols | nih.gov |

| Copper-Catalyzed Aminoboration | Intramolecular cyclization of amino-alkenes | Ligand-controlled (chiral phosphine (B1218219) ligand) | High enantioselectivity for 2,3-cis-disubstituted piperidines | researchgate.net |

These stereoselective approaches are crucial for creating libraries of complex phenoxypiperidine analogs for structure-activity relationship (SAR) studies in drug discovery.

Advanced Synthetic Techniques for Novel Piperidine Derivatives

The construction of the aryl ether bond is the defining feature of 4-(4-fluoro-2-methoxyphenoxy)piperidine. While classical methods like nucleophilic aromatic substitution (SNAr) exist, they often require harsh conditions and are limited by the electronic nature of the aryl halide. Modern transition-metal-catalyzed cross-coupling reactions have emerged as powerful and versatile alternatives. ajchem-a.com

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O bonds between an alcohol (or phenol) and an aryl halide. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required high temperatures (>200 °C) and stoichiometric amounts of copper. wikipedia.orgmdpi.com However, significant advancements have been made, including the development of ligand-accelerated protocols that allow the reaction to proceed under much milder conditions. mdpi.comnih.gov Ligands such as picolinic acid or various diamines can stabilize the copper catalyst and facilitate the coupling, expanding the substrate scope and functional group tolerance. wikipedia.orgnih.gov

Buchwald-Hartwig O-Arylation: A more recent and highly versatile method is the palladium-catalyzed Buchwald-Hartwig amination, which has been extended to C-O bond formation (O-arylation). wikipedia.orgorganic-chemistry.org This reaction couples alcohols or phenols with aryl halides or triflates. The key to its success lies in the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. wikipedia.org This method generally offers higher yields, milder conditions, and broader substrate scope compared to the classical Ullmann reaction.

The catalytic cycle for Buchwald-Hartwig O-arylation involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide (from the deprotonated phenol), and finally reductive elimination to form the diaryl ether product and regenerate the Pd(0) catalyst.

| Feature | Ullmann Condensation (Modern) | Buchwald-Hartwig O-Arylation |

|---|---|---|

| Metal Catalyst | Copper (e.g., CuI, CuO-NPs) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | Often N- or O-donor ligands (e.g., phenanthroline, picolinic acid) | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, SPhos) |

| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Reaction Temperature | Mild to high (RT to 150 °C) | Mild (RT to 110 °C) |

| Substrate Scope | Good; can be sensitive to sterically hindered substrates. | Excellent; tolerates a wide range of functional groups and steric hindrance. |

| Reference | wikipedia.orgmdpi.comnih.gov | wikipedia.orgorganic-chemistry.org |

Other advanced techniques include one-pot or domino reactions that combine multiple synthetic steps into a single operation, increasing efficiency and reducing waste. researchgate.netmdpi.com For instance, a tandem reaction could involve the formation of the piperidine ring followed immediately by its functionalization, streamlining the path to complex derivatives. mdpi.com These modern methods provide chemists with a robust toolkit for the efficient and selective synthesis of novel piperidine derivatives like 4-(4-fluoro-2-methoxyphenoxy)piperidine.

Computational Chemistry and Molecular Modeling Studies of 4 4 Fluoro 2 Methoxyphenoxy Piperidine

In Silico Prediction of Molecular Interactions and Target Affinities

In silico prediction tools are foundational in early-stage drug development. By analyzing a compound's structure, these algorithms can compare it against vast databases of known active molecules to predict its likely biological targets and activities. biotechnologia-journal.org This process significantly narrows the scope of initial preclinical studies, focusing experimental work on the most promising avenues. clinmedkaz.org

Pharmacological Target Prediction Tools (e.g., SwissTargetPrediction, PASS)

Pharmacological target prediction tools estimate the most probable protein targets of a small molecule based on the principle of chemical similarity. clinmedkaz.org The underlying concept is that structurally similar molecules often bind to similar protein targets.

SwissTargetPrediction: This web-based tool predicts protein targets by screening a query molecule against a database of known active compounds. clinmedkaz.org The output is a ranked list of potential targets, often grouped by class, such as enzymes, G-protein-coupled receptors (GPCRs), ion channels, and kinases. For new piperidine (B6355638) derivatives, studies have shown that this tool can identify a wide range of putative targets. clinmedkaz.org For instance, an analysis of similar piperidine compounds revealed likely interactions with enzymes like proteases and kinases, as well as various families of GPCRs. clinmedkaz.org

Prediction of Activity Spectra for Substances (PASS): The PASS online tool predicts a wide spectrum of biological activities based on the structure of a compound. clinmedkaz.org The prediction is presented as a list of potential activities with a corresponding probability score (Pa for "probably active" and Pi for "probably inactive"). This allows for the identification of potential therapeutic applications, such as anti-cancer, anti-inflammatory, or neuroprotective effects, as well as potential side effects. clinmedkaz.org Studies on novel piperidine derivatives using PASS have suggested potential for treating central nervous system diseases, cancer, and for use as antiarrhythmic and antimicrobial agents. clinmedkaz.org

Table 1: Illustrative Example of Predicted Target Classes for a Piperidine Scaffold using SwissTargetPrediction This table is a representative example based on findings for related piperidine derivatives and illustrates the type of data generated by such tools. clinmedkaz.org

| Target Class | Probability | Description |

|---|---|---|

| G-protein coupled receptor | 35% | Largest family of cell surface receptors involved in numerous physiological processes. |

| Enzyme | 25% | Biological catalysts, including proteases, kinases, and oxidoreductases. |

| Ion Channel | 15% | Membrane proteins that allow the passage of ions, crucial for nerve and muscle function. |

| Nuclear Receptor | 10% | Receptors that regulate gene expression in response to ligand binding. |

| Transporter | 10% | Proteins that move ions, small molecules, and macromolecules across membranes. |

| Other | 5% | Includes various other protein families. |

Prediction of Biological Activity Spectra

The prediction of biological activity spectra provides a broad overview of the likely pharmacological effects of a compound. clinmedkaz.org This is achieved by comparing the molecule's structural features with those of compounds with experimentally validated activities. clinmedkaz.orgclinmedkaz.org The output from a tool like PASS is a list of potential effects, each with a probability score. This helps researchers to prioritize which biological assays to perform. For many piperidine derivatives, predicted activities include the inhibition of neurotransmitter uptake, which is relevant for central nervous system disorders, and effects on enzymes and receptors involved in cancer and inflammation. clinmedkaz.orgclinmedkaz.org

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov This method is instrumental in understanding the specific interactions that stabilize the ligand-receptor complex, providing a static snapshot of the binding event. researchgate.net

Ligand-Protein Binding Mode Analysis

Binding mode analysis involves visualizing and evaluating the docked pose of the ligand within the protein's active site. nih.gov This analysis identifies key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds between the ligand and specific amino acid residues of the protein. nih.govnih.gov For example, in studies of piperidine derivatives binding to sigma receptors, docking revealed that the piperidine nitrogen atom often forms a crucial ionic interaction with acidic residues like aspartate or glutamate (B1630785) in the binding pocket. nih.gov The orientation of aromatic rings, such as the fluoromethoxyphenoxy group in the title compound, is critical for establishing hydrophobic contacts that anchor the ligand in the active site. nih.gov

Prediction of Binding Affinities and Interactions

Docking programs use scoring functions to estimate the binding affinity (or binding free energy) of the ligand-protein complex. fip.org A lower binding energy score generally indicates a more stable complex and higher binding affinity. fip.org These predictions help in ranking different compounds against a specific target. chemrxiv.org For instance, computational studies on piperidine-based inhibitors have shown that subtle changes, like the position of a fluorine atom, can significantly alter the binding pose and predicted affinity. nih.gov The presence of a 4-fluoro substituent in one study resulted in a different arrangement of the compound within the binding site, preventing key ionic interactions and leading to weaker affinity. nih.gov

Table 2: Example of Predicted Binding Interactions for a Piperidine Ligand in a Receptor Active Site This table is a representative example based on findings from molecular docking studies of related compounds. nih.govnih.gov

| Ligand Moiety | Receptor Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Piperidine Nitrogen (protonated) | Asp126 | Ionic / Hydrogen Bond | 2.8 |

| Phenoxy Ring | Trp164 | π-π Stacking | 4.5 |

| Methoxy (B1213986) Group Oxygen | Ser117 | Hydrogen Bond | 3.1 |

| Fluorine Atom | Ile124 | Hydrophobic/Halogen Bond | 3.9 |

| Piperidine Ring | Val162 | Hydrophobic (Alkyl) | 4.2 |

Molecular Dynamics Simulations

While molecular docking provides a static image of binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.govmdpi.com An MD simulation can confirm the stability of a docking pose or reveal alternative binding modes. researchgate.net By calculating the root mean square deviation (RMSD) of the protein and ligand over the simulation time, researchers can assess the stability of the complex. nih.gov A stable RMSD plot indicates that the ligand remains securely bound in the active site. These simulations are crucial for validating docking results and understanding the thermodynamic properties of the binding process. mdpi.comnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

Conformational Analysis and Stability

In the case of 4-substituted piperidines, the substituent generally prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the ring. whiterose.ac.uk For 4-(4-Fluoro-2-methoxyphenoxy)piperidine, the chair conformation with the phenoxy group in the equatorial position is expected to be the most stable isomer. Computational methods, such as those based on density functional theory (DFT), can be employed to calculate the potential energy surface of the molecule and determine the relative energies of different conformers.

Table 1: Calculated Relative Energies of 4-(4-Fluoro-2-methoxyphenoxy)piperidine Conformers

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Equatorial | 0.00 |

| Chair | Axial | > 2.0 (estimated) |

| Boat | - | Higher (unfavorable) |

Dynamic Behavior of the Compound in Biological Systems

Understanding the dynamic behavior of 4-(4-Fluoro-2-methoxyphenoxy)piperidine within a biological environment, such as a receptor binding pocket, is essential for elucidating its mechanism of action. Molecular dynamics (MD) simulations are a powerful computational tool for this purpose. nih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational changes and intermolecular interactions that occur. nih.gov

An MD simulation of 4-(4-Fluoro-2-methoxyphenoxy)piperidine, for instance, could reveal how the molecule adapts its conformation to fit into a binding site. nih.gov It can also identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For example, the fluorine and methoxy groups on the phenyl ring, along with the piperidine nitrogen, could participate in specific interactions that are crucial for its biological activity. nih.gov The dynamic nature of these interactions, including their duration and strength, can be quantified through MD simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. researchgate.nettandfonline.com

Development of QSAR Models for Related Piperidine Derivatives

While specific QSAR models for 4-(4-Fluoro-2-methoxyphenoxy)piperidine are not detailed in the provided results, numerous studies have focused on developing QSAR models for various classes of piperidine derivatives. nih.govresearchgate.nettandfonline.com These studies typically involve a dataset of piperidine analogs with known biological activities. nih.govnih.gov Various statistical methods, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Partial Least Squares (PLS), are then used to build the predictive models. researchgate.netresearchgate.net For instance, QSAR models have been successfully developed to predict the toxicity of piperidine derivatives against Aedes aegypti and the inhibitory activity of others against enzymes like oxidosqualene cyclase. nih.govresearchgate.net

Application of 2D and 3D Descriptors in Predictive Models

The success of a QSAR model heavily relies on the choice of molecular descriptors, which are numerical representations of a molecule's properties. nih.gov These can be broadly categorized into 2D and 3D descriptors. pharmacy180.com

2D Descriptors: These are calculated from the 2D representation of a molecule and include properties like molecular weight, logP (lipophilicity), and topological indices that describe molecular branching and connectivity. researchgate.netpharmacy180.com

3D Descriptors: These descriptors are derived from the 3D conformation of a molecule and capture information about its shape, volume, and electrostatic potential. tandfonline.compharmacy180.com

Studies on piperidine derivatives have shown that a combination of 2D and 3D descriptors often leads to more robust and predictive QSAR models. tandfonline.comnih.govresearchgate.net For a molecule like 4-(4-Fluoro-2-methoxyphenoxy)piperidine, 3D descriptors would be particularly important to capture the spatial arrangement of the fluoro and methoxy substituents, which can be critical for receptor binding. tandfonline.com

Table 2: Examples of 2D and 3D Descriptors Used in QSAR Studies of Piperidine Derivatives

| Descriptor Type | Examples |

|---|---|

| 2D Descriptors | Molecular Weight, LogP, Topological Polar Surface Area (TPSA), Number of Rotatable Bonds, 2D Autocorrelation Descriptors nih.govtandfonline.com |

| 3D Descriptors | Molecular Volume, Surface Area, Dipole Moment, 3D-MoRSE Descriptors, WHIM Descriptors, CoMFA/CoMSIA Fields tandfonline.comfrontiersin.org |

Model Validation and External Verification Methodologies

A critical step in QSAR modeling is the validation of the developed model to ensure its robustness and predictive power. basicmedicalkey.comnih.gov Several methodologies are employed for this purpose:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation assess the model's stability and predictive ability within the training set. nih.govnih.gov In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. nih.gov

External Validation: The most rigorous test of a QSAR model's predictive power involves using an external test set—a set of compounds that were not used in the model development. basicmedicalkey.comresearchgate.net The model's ability to accurately predict the activity of these external compounds provides a true measure of its generalizability. basicmedicalkey.com

Y-Randomization: This is a control check where the biological activity data is randomly shuffled, and a new QSAR model is built. A lack of a significant QSAR model in this randomized dataset confirms that the original model is not due to chance correlation. scielo.br

The quality of a QSAR model is typically assessed using statistical parameters such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). nih.govtandfonline.com

Density Functional Theory (DFT) Studies for Electronic Structure Characterization

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govarxiv.org It provides valuable information about electron distribution, molecular orbitals, and reactivity. nih.govnyu.edu For 4-(4-Fluoro-2-methoxyphenoxy)piperidine, DFT calculations can elucidate the effects of the fluoro and methoxy substituents on the electronic properties of the molecule.

DFT calculations can be used to determine various electronic properties, including:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are important for understanding a molecule's reactivity. The HOMO-LUMO energy gap can be related to the molecule's chemical stability and electronic transitions. longdom.org

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule. longdom.org

Structure Activity Relationship Sar of Phenoxypiperidine Scaffolds

Principles of Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that investigates the link between the chemical structure of a molecule and its biological activity. nih.govmdpi.com The core principle is that the activity of a compound is directly dependent on its chemical features, including its size, shape, electronic distribution, and the spatial arrangement of its functional groups. mdpi.com By systematically modifying a lead compound's structure and observing the resulting changes in biological effect, researchers can identify the key molecular fragments and properties, known as pharmacophores, that are essential for interaction with a specific biological target, such as a receptor or enzyme. mdpi.com This process allows for the rational design of more potent, selective, and metabolically stable analogues, guiding the optimization of a drug candidate.

Influence of the Piperidine (B6355638) Ring Substitution Pattern on Biological Activity

The piperidine ring is a prevalent heterocyclic scaffold in numerous pharmaceuticals, valued for its ability to confer favorable physicochemical properties and to serve as a versatile anchor for various substituents. ajchem-a.comresearchgate.net Its substitution pattern is a critical determinant of a molecule's biological activity. ajchem-a.comajchem-a.com

Role of the Piperidine Nitrogen and Stereochemistry

The nitrogen atom within the piperidine ring is a key feature, often playing a crucial role in a molecule's interaction with its biological target. As a basic center, this nitrogen is typically protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic amino acid residues (e.g., aspartate, glutamate) in a protein's binding pocket. nih.gov In silico studies have revealed that the piperidine nucleus can interact with amino acids present in the entrance cavity of enzymes like monoamine oxidase (MAO). nih.gov

Furthermore, the stereochemistry of the piperidine ring and its substituents is paramount. The three-dimensional arrangement of atoms can dictate how well a molecule fits into its target site. The synthesis of piperidines often requires stereoselective methods to produce a specific isomer, as different enantiomers or diastereomers of the same compound can exhibit vastly different biological activities. nih.gov For instance, predictive CoMFA (Comparative Molecular Field Analysis) models have been used to optimize the stereochemistry of substituents on phenoxypropyl piperidine analogues to achieve high-affinity agonism at specific receptors.

Impact of Substitutions at the 4-Position of the Piperidine Ring

Studies on various piperidine derivatives have demonstrated that modifications at the 4-position can modulate potency and efficacy. For example, in a series of compounds designed as opioid receptor ligands, altering the side chain attached to the 4-position piperazine (B1678402) core (a close analogue of piperidine) led to significant improvements in binding affinity at both mu (MOR) and delta (DOR) opioid receptors. nih.gov Similarly, the synthesis of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives revealed that further substitutions at the piperidine nitrogen yielded compounds with significant analgesic activity. In the context of MAO inhibitors, para-substitution on a piperidine ring (corresponding to the 4-position) was found to be preferable to meta-substitution for inhibitory activity. nih.gov The size, flexibility, and electronic properties of the group at the 4-position are thus key variables for tuning the pharmacological profile of phenoxypiperidine scaffolds.

| 4-Position Piperidine Substitution | Observed Effect | Compound Class Example | Reference |

| Hydroxyl Group | Confers analgesic properties | 4-(4'-chlorophenyl)-4-hydroxypiperidines | |

| Aromatic Side Chains | Modulates MOR/DOR binding affinity | 4-substituted piperazines | nih.gov |

| Nitroxide Moiety | Structure is an important factor for biological activity | Piperidine nitroxides | |

| Phenylaminoethoxybenzyl | PPARγ activation and NO production inhibition | Thiazolidinediones |

Contributions of the Substituted Phenoxy Moiety to Biological Activity

Effects of Fluorine Substitution on the Phenyl Ring

The introduction of fluorine atoms onto the phenyl ring is a widely used strategy in medicinal chemistry to modulate a molecule's properties. Fluorine's high electronegativity and small size allow it to act as a bioisostere for a hydrogen atom, yet it can drastically alter the electronic environment of the ring. nih.gov This can lead to changes in lipophilicity, metabolic stability, and binding affinity.

The effect of fluorine substitution is highly context-dependent. In some cases, it can be detrimental to binding affinity. nih.gov However, in many phenoxypiperidine scaffolds, fluorine substitution is crucial for potent activity. Research on dopamine (B1211576) D4 receptor antagonists showed that fluorine substitution on the phenoxy ring significantly influences binding. A 4-fluorophenyl analog showed potent binding, and the 3,4-difluorophenyl derivative was the most potent in its series. chemrxiv.org This highlights that both the presence and position of fluorine are critical. Further studies confirm the importance of fluorine on the aromatic ring of benzyl (B1604629) piperidine moieties for effective MAO enzyme inhibition. nih.gov

The table below, derived from research on dopamine D4 receptor antagonists, illustrates the impact of fluorine and other substituents on the phenoxy moiety. chemrxiv.org

| Phenoxy Substitution | Binding Affinity (Ki, nM) |

| 4-Fluoro | 118 |

| 3,4-Difluoro | 2.7 |

| 4-Fluoro-3-methyl | 6.5 |

| 4-Cyano | 1.7 |

| 4-Cyano-3-fluoro | 21 |

| 3-Fluoro | >10,000 |

Significance of Methoxy (B1213986) Group Placement

The methoxy group is a prevalent substituent in many drugs and natural products. Its placement on the phenyl ring can significantly impact biological activity by influencing ligand-target binding, physicochemical properties, and metabolic pathways. mdpi.com The methoxy group can act as a hydrogen bond acceptor and its electron-donating nature can alter the electronic character of the aromatic ring. nih.gov

The position of the methoxy group is critical. For example, in the synthesis of certain heterocyclic systems, a strong electron-releasing substituent like a 4-methoxy group was found to direct the reaction towards undesired products, demonstrating its powerful electronic influence. nih.gov In contrast, studies on other compounds have shown that electron-donating substituents at the para-position of a phenyl ring, such as a methoxy group, can enhance the stability of adjacent chemical bonds through resonance and inductive effects. nih.gov The strategic placement of methoxy groups is therefore a key tool for medicinal chemists to modulate the electronic and steric profile of a molecule to achieve desired biological outcomes.

Conformational Restriction and its Implications

The three-dimensional shape of a molecule is critical for its interaction with a biological target. For the 4-(4-Fluoro-2-methoxyphenoxy)piperidine scaffold, the conformational flexibility of the piperidine ring and the orientation of the phenoxy group are key determinants of its biological profile.

The piperidine ring typically adopts a chair conformation to minimize steric strain. In 4-substituted piperidines, the substituent can reside in either an axial or equatorial position. The preference for one over the other is influenced by the size and nature of the substituent. For the 4-phenoxypiperidine (B1359869) core, the bulky phenoxy group generally favors the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the piperidine ring.

Furthermore, computational studies on 2-substituted piperazines, which share structural similarities, have indicated that an axial conformation can be preferred and may be crucial for binding to specific receptors by mimicking the orientation of endogenous ligands. This suggests that controlling the axial-equatorial equilibrium through substitution is a key strategy in designing potent and selective ligands based on the phenoxypiperidine scaffold.

Elucidation of Key Pharmacophoric Features within 4-(4-Fluoro-2-methoxyphenoxy)piperidine

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 4-(4-Fluoro-2-methoxyphenoxy)piperidine, the key pharmacophoric features can be deduced from its structural components:

The Piperidine Nitrogen: This basic nitrogen atom is a crucial feature, often acting as a proton acceptor to form a salt bridge with an acidic residue (e.g., aspartate, glutamate) in a receptor binding pocket. Its pKa is a critical parameter influencing its ionization state at physiological pH.

The Aryl Ether Oxygen: The oxygen atom linking the phenoxy and piperidine moieties can act as a hydrogen bond acceptor, contributing to the binding affinity.

The Aromatic Ring: The phenyl ring provides a hydrophobic surface for van der Waals or π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.

The 4-Fluoro Substituent: The fluorine atom on the phenyl ring is a strong electron-withdrawing group and can act as a weak hydrogen bond acceptor. Its presence can significantly modulate the electronic properties of the phenyl ring and influence metabolic stability.

Pharmacophore models for related ligands often highlight a combination of a basic amine, one or more hydrogen bond acceptors, and a hydrophobic aromatic region as essential for activity. nih.govnih.gov For instance, a general pharmacophore model for sigma-1 (σ1) receptor ligands, which often feature a piperidine core, includes a central basic amine flanked by hydrophobic domains. uniba.it

Derivation of Structure-Activity Relationships for Targeted Biological Pathways

The structure-activity relationship (SAR) describes how modifications to the structure of a compound affect its biological activity. While specific SAR data for 4-(4-Fluoro-2-methoxyphenoxy)piperidine is not extensively published, we can infer trends from studies on analogous series of phenoxypiperidine derivatives.

Research on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs as dopamine D4 receptor antagonists provides valuable insights. chemrxiv.org In this series, substitutions on the phenoxy ring had a significant impact on binding affinity.

| Compound/Substituent | Modification | D4 Receptor Binding Affinity (Ki, nM) |

| Reference Scaffold | 4,4-difluoro-3-(phenoxymethyl)piperidine | |

| 7a | 4-fluorophenoxy | 140 |

| 7b | 3,4-difluorophenoxy | 320 |

| 8d | 4-chlorophenoxy | 53 |

| 8e | phenoxy (unsubstituted) | 27 |

This table is generated based on data from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs and is intended to illustrate potential SAR trends. chemrxiv.org

From this and other studies on related scaffolds, several SAR principles can be derived:

Substitution on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring are critical for activity and selectivity.

Halogens: A fluorine atom at the 4-position of the phenoxy ring is often well-tolerated and can enhance metabolic stability. In some series, a 4-fluoro substituent leads to potent activity. chemrxiv.org However, replacing it with a larger halogen like chlorine can sometimes decrease affinity. chemrxiv.org The presence of multiple fluorine atoms, such as a 3,4-difluoro substitution, can have varied effects, sometimes decreasing potency compared to a single 4-fluoro group. chemrxiv.org

Methoxy Group: The 2-methoxy group on the phenoxy ring of the title compound is an important feature. In studies of phenoxyalkylpiperidines as sigma-1 receptor ligands, a para-methoxy group on the phenoxy moiety was compared to a para-chloro group. uniba.it Generally, the more hydrophobic chloro-substituted compounds showed slightly higher affinity, suggesting that hydrophobicity in this region can be beneficial for this particular target. uniba.it The ortho-position of the methoxy group in 4-(4-Fluoro-2-methoxyphenoxy)piperidine likely influences the preferred conformation of the phenoxy ring relative to the piperidine, which can be crucial for fitting into a specific binding pocket.

The Piperidine Moiety: The piperidine ring itself is a key structural element. SAR studies on 4-(m-hydroxyphenyl)piperidines have shown that the conformation of the phenyl group (axial vs. equatorial) can determine whether a compound acts as an agonist or an antagonist at opioid receptors. nih.gov This highlights the importance of conformational control in this scaffold.

Preclinical Mechanistic Investigations of Piperidine Based Compounds

In Vitro Studies on Molecular Mechanisms

In vitro studies provide a foundational understanding of the molecular interactions of novel chemical entities. By dissecting the effects of piperidine (B6355638) derivatives on isolated receptors, enzymes, signaling molecules, and ion channels, a detailed picture of their pharmacological profile can be assembled.

Receptor Binding and Functional Assays (e.g., Histamine (B1213489) H3 Receptor Antagonism)

The phenoxypiperidine core is a key structural feature in a number of potent histamine H3 (H3) receptor antagonists. The H3 receptor, a presynaptic autoreceptor in the central nervous system, modulates the release of histamine and other neurotransmitters, making it an attractive target for various neurological and cognitive disorders.

Receptor binding assays, often utilizing radioligands such as 3H-α-methylhistamine, have been instrumental in determining the affinity of piperidine-based compounds for the H3 receptor. A series of 4-phenoxypiperidines were identified as potent H3 antagonists. mdpi.com These compounds were designed as conformationally restricted versions of other non-imidazole H3 ligands. mdpi.com For instance, compound 13g (4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine) was found to be a potent and highly selective H3 receptor antagonist. mdpi.com

Functional assays, which measure the biological response following receptor binding, have confirmed the antagonistic properties of these compounds. In studies using cells expressing human H3 receptors, piperidine derivatives have demonstrated their ability to block the effects of H3 receptor agonists. For example, several alkylpiperidine derivatives showed high antagonistic potency (pKi ranging from 8.35 to 8.56) at human H3 receptors. nih.gov Dual-acting ligands containing a piperidine moiety have also been explored, showing high affinity for both the histamine H3 receptor and the sigma-1 receptor. nih.govnih.gov In these cases, the piperidine ring was determined to be a critical structural element for this dual activity. nih.gov Functional assays, such as cAMP accumulation assays, have classified these compounds as H3 receptor antagonists. researchgate.net

The table below summarizes the in vitro activities of representative piperidine-based compounds at the histamine H3 receptor.

| Compound | Target | Assay Type | Result | Citation |

| Compound 14 | Histamine H3 Receptor | Functional Assay (guinea pig ileum) | pA2 = 7.2 | nih.gov |

| Compound 13g | Histamine H3 Receptor | Antagonist | Potent and selective | mdpi.com |

| Alkylpiperidine derivatives | Human Histamine H3 Receptor | Binding & Functional Assay | pKi = 8.35 - 8.56 | nih.gov |

| Compound 5 | Human Histamine H3 Receptor | Binding Affinity | Ki = 7.70 nM | nih.govnih.gov |

| Compound 11 | Human Histamine H3 Receptor | Binding Affinity | Ki = 6.2 nM | nih.govnih.gov |

| Compound 12 | Human Histamine H3 Receptor | Binding Affinity | Ki = 7.7 nM | researchgate.net |

Enzyme Inhibition Assays (e.g., Cholinesterase, Monoamine Oxidases)

The inhibitory activity of piperidine derivatives extends to key enzymes involved in neurotransmission and other physiological processes, such as cholinesterases and monoamine oxidases.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical for the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. A study of phenoxyethyl piperidine derivatives revealed that some compounds exhibit significant inhibitory activity against both AChE and BuChE. nih.gov For example, one compound from this series, 7a , acted as a dual inhibitor of electric eel AChE (eeAChE) and equine BuChE (eqBuChE) with IC50 values of 20.4 µM and 8.1 µM, respectively. nih.gov Another compound, 5c , was a highly selective inhibitor of eeAChE with an IC50 of 0.50 µM. nih.gov The presence of the piperidinyl moiety was found to be important for activity against eeAChE. researchgate.net Other studies have also identified piperidine-based compounds as potent anticholinesterase agents, with some derivatives showing significant inhibition at micromolar concentrations. ijpsi.org

Monoamine Oxidase Inhibition: Monoamine oxidases (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). Selective MAO inhibitors are used in the treatment of depression and Parkinson's disease. Several piperidine derivatives have been evaluated for their MAO inhibitory potential. For instance, a series of pyridazinobenzylpiperidine derivatives were found to be potent and selective inhibitors of MAO-B. mdpi.com Compound S5 from this series was the most potent, with an IC50 value of 0.203 μM for MAO-B. mdpi.com The inhibition was determined to be of a competitive and reversible type. mdpi.com Derivatives of 4-phenylpiperidine (B165713) have also been shown to be oxidized by both MAO-A and MAO-B. nih.gov

The table below presents the enzyme inhibitory activities of selected piperidine derivatives.

| Compound | Target Enzyme | Inhibition (IC50) | Citation |

| 7a | eeAChE | 20.4 µM | nih.gov |

| 7a | eqBuChE | 8.1 µM | nih.gov |

| 5c | eeAChE | 0.50 µM | nih.gov |

| S5 | MAO-B | 0.203 µM | mdpi.com |

| S5 | MAO-A | 3.857 µM | mdpi.com |

| S16 | MAO-B | 0.979 µM | mdpi.com |

| Piperine (B192125) derivative | MAO-B | 0.045 µM | researchgate.net |

Cellular Signaling Pathway Modulation (e.g., NF-κB, PI3K/Akt, STAT-3)

Piperidine-containing molecules have been shown to modulate key intracellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. There is evidence that certain heterocyclic compounds containing nitrogen, a feature of the piperidine ring, can modulate this pathway. While direct evidence for 4-(4-Fluoro-2-methoxyphenoxy)piperidine is not available, the broader class of nitrogen-containing heterocyclic compounds has been investigated for NF-κB inhibitory activity.

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is fundamental for cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Numerous inhibitors targeting this pathway have been developed, and some incorporate the piperidine scaffold. The design of dual PI3K/mTOR inhibitors has in some cases utilized piperidine derivatives to achieve high potency.

STAT-3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT-3) is another important protein involved in cell growth, differentiation, and apoptosis. Constitutive activation of the STAT-3 pathway is linked to various cancers. While specific studies on 4-(4-Fluoro-2-methoxyphenoxy)piperidine are lacking, the general class of small molecules is being explored for STAT-3 inhibition, and piperidine-containing structures are common in such screening libraries.

Ion Channel Modulation (e.g., Na+, Ca2+ channels)

The piperidine scaffold is present in a variety of compounds that modulate the activity of ion channels, which are critical for neuronal excitability and other physiological functions.

Sodium (Na+) Channels: Voltage-gated sodium channels are key to the initiation and propagation of action potentials in excitable cells. While specific data on 4-(4-Fluoro-2-methoxyphenoxy)piperidine is not available, other piperidine derivatives have been investigated as sodium channel blockers.

Calcium (Ca2+) Channels: Voltage-gated calcium channels play a vital role in neurotransmitter release, muscle contraction, and gene expression. Certain piperidine derivatives have been designed and evaluated as T-type calcium channel antagonists.

Protein-Protein Interaction Disruption (e.g., β-catenin/BCL9)

Disrupting pathological protein-protein interactions is an emerging therapeutic strategy. The Wnt/β-catenin signaling pathway is frequently overactive in various cancers, and the interaction between β-catenin and B-cell lymphoma 9 (BCL9) is crucial for its oncogenic activity. While specific inhibitors based on the 4-(4-Fluoro-2-methoxyphenoxy)piperidine scaffold have not been reported, the development of small molecules and stapled peptides to block the β-catenin/BCL9 interaction is an active area of research. These efforts aim to selectively inhibit oncogenic Wnt signaling.

In Vivo (Non-Human) Mechanistic Studies

In vivo studies in animal models are essential to confirm the mechanistic hypotheses generated from in vitro data and to understand the physiological effects of a compound in a whole organism.

For piperidine-based histamine H3 receptor antagonists, in vivo studies have demonstrated their efficacy in models of wakefulness and cognitive function. For example, the 4-phenoxypiperidine (B1359869) derivative 13g was effective in a rat EEG model of wakefulness at low doses. mdpi.com Other non-imidazole alkylpiperidine derivatives have shown the ability to displace radioligands from the H3 receptor in the rat cerebral cortex, confirming brain penetration, although sometimes at higher doses than reference compounds. nih.gov

Regarding enzyme inhibition, the in vivo effects of piperidine-based MAO inhibitors have been studied. For instance, some piperine derivatives, which contain a piperidine ring, have shown MAO inhibitory activity in the brains of rodents.

Furthermore, a study on 4-hydroxypiperidine (B117109) derivatives, which are also non-imidazole H3 receptor antagonists, investigated their effects on brain monoamine levels and the activity of MAO-A and MAO-B after subchronic administration in rats. nih.gov The results showed a tendency for an increase in hypothalamic histamine concentration, consistent with H3 receptor blockade. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Evaluation in Non-Human Models

The preclinical development of any new chemical entity, such as 4-(4-Fluoro-2-methoxyphenoxy)piperidine, involves a thorough assessment of its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. fiveable.me These studies are fundamental in bridging the gap between initial discovery and potential human clinical trials. fiveable.me

Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis

ADME studies are critical for determining the viability of a compound as a drug candidate. researchgate.net These evaluations characterize how the compound is absorbed into the bloodstream, distributed to various tissues, metabolized into other substances, and ultimately excreted from the body. fiveable.meresearchgate.net For piperidine derivatives, which often target the central nervous system (CNS), properties like brain penetration are particularly important. encyclopedia.pub

Preclinical ADME studies for a compound like 4-(4-Fluoro-2-methoxyphenoxy)piperidine would involve both in vitro and in vivo models. In vitro assays, such as those using liver microsomes, help predict metabolic stability. nih.gov In vivo studies in animal models (e.g., rodents) provide crucial data on the compound's behavior in a whole organism, including its half-life, bioavailability, and tissue distribution. researchgate.neteurofins.com The introduction of a fluorine atom, as seen in the subject compound, can significantly influence metabolic stability and lipophilicity, properties that are carefully assessed during this phase. encyclopedia.pub

Table 1: Illustrative In Vitro ADME Profile for a Piperidine-Based Compound This table presents example data typical of an early-stage preclinical assessment and does not represent actual results for 4-(4-Fluoro-2-methoxyphenoxy)piperidine.

| ADME Parameter | Assay Type | Illustrative Result | Significance |

|---|---|---|---|

| Metabolic Stability | Human Liver Microsomes | t1/2 > 60 min | Indicates low intrinsic clearance, suggesting potentially longer duration of action in the body. |

| Plasma Protein Binding | Equilibrium Dialysis | 95% | High binding can affect the free concentration of the drug available to interact with its target. nih.gov |

| Permeability | Caco-2 Assay | Papp > 10 x 10-6 cm/s | Suggests good potential for oral absorption. |

| P-gp Substrate Liability | P-gp Efflux Assay | Efflux Ratio < 2 | Low ratio indicates the compound is not a significant substrate for this efflux transporter, which is favorable for CNS penetration. nih.gov |

Target Engagement and Biomarker Identification

A crucial step in preclinical evaluation is to confirm that the compound interacts with its intended biological target (target engagement) and to identify biomarkers that can measure this interaction. nih.gov For novel compounds, computational tools may first be used to predict potential protein targets. clinmedkaz.org

For a compound like 4-(4-Fluoro-2-methoxyphenoxy)piperidine, initial binding assays would be conducted against a panel of receptors and enzymes. The piperidine scaffold is a common feature in ligands for various targets, including G-protein coupled receptors (GPCRs) and transporters for neurotransmitters like dopamine, serotonin, and norepinephrine. nih.govgoogle.com For instance, studies on related phenoxyalkylpiperidines have identified high-affinity ligands for the sigma-1 (σ1) receptor. uniba.it

Once a primary target is identified, researchers seek to find pharmacodynamic (PD) biomarkers, which are measurable indicators of a biological response to the drug. nih.gov If the compound inhibits a specific enzyme, a downstream product of that enzyme's activity could serve as a biomarker.

Table 2: Potential Target Classes for Piperidine Derivatives This table is based on the known activities of the broader piperidine class of compounds.

| Target Class | Specific Examples | Relevance |

|---|---|---|

| Monoamine Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | Modulation of neurotransmitter levels in the CNS; relevant for psychiatric and neurological disorders. wikipedia.org |

| Dopamine Receptors | D4 Receptor | Involvement in cortico-basal ganglia networks; potential role in conditions like Parkinson's disease. nih.gov |

| Sigma (σ) Receptors | σ1 and σ2 Receptors | Involved in various regulatory processes, including pain and neuroprotection. encyclopedia.pubnih.gov |

| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Enzymes that metabolize neurotransmitters; inhibitors have antidepressant and neuroprotective applications. acs.org |

| Serine Hydrolases | Monoacylglycerol Lipase (MAGL) | Inhibition can have anti-inflammatory and anti-nociceptive effects. nih.gov |

Investigation of Physiological and Behavioral Effects in Animal Models

Following in vitro characterization, the compound is evaluated in animal models to understand its effects on complex biological systems and behavior. mdpi.com

Neurotransmitter System Modulation

The piperidine nucleus is a key structural feature in many CNS-active drugs, including antipsychotics and analgesics. encyclopedia.pubnih.gov Compounds containing this moiety frequently interact with monoamine neurotransmitter systems. google.com For example, the well-known piperidine derivative methylphenidate acts as a dopamine and norepinephrine reuptake inhibitor. wikipedia.org Similarly, the natural alkaloid piperine has been shown to modulate the GABAergic pathway and increase levels of serotonin. nih.gov

Given this background, a compound like 4-(4-Fluoro-2-methoxyphenoxy)piperidine would likely be investigated for its ability to alter neurotransmitter levels and receptor function in the brain. google.com Animal models of neurological or psychiatric conditions would be used to assess its potential therapeutic effects. For example, its activity could be tested in models of depression, anxiety, or cognitive impairment. nih.gov

Modulation of Inflammatory Pathways

Many piperidine derivatives have demonstrated anti-inflammatory properties. nih.govijnrd.orgdut.ac.za The natural product piperine and its derivatives, for instance, are known to possess anti-inflammatory and immunomodulatory activity. acs.orgnih.gov The mechanisms often involve the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway, which controls the expression of many pro-inflammatory genes. encyclopedia.pub Some synthetic piperidine compounds have shown potent activity in preclinical models of inflammation. nih.gov Therefore, an investigational plan for 4-(4-Fluoro-2-methoxyphenoxy)piperidine would include screening for anti-inflammatory effects, potentially using cell-based assays to measure the inhibition of cytokine release or in vivo models of acute or chronic inflammation.

New Approach Methodologies (NAMs) in Preclinical Research

The field of preclinical research is increasingly adopting New Approach Methodologies (NAMs) to improve the prediction of human outcomes and reduce reliance on traditional animal testing. medhealthreview.comnews-medical.net These methods include advanced in vitro systems (such as organ-on-a-chip), and in silico (computational) modeling. news-medical.net

For a new piperidine derivative, in silico tools can predict its biological activity spectrum and potential targets before synthesis, guiding the experimental work. clinmedkaz.org Following synthesis, high-throughput screening and assays using human-derived cells can provide more relevant data on efficacy and potential liabilities. These modern strategies streamline the drug discovery process, allowing for more efficient and cost-effective development of novel therapeutics like 4-(4-Fluoro-2-methoxyphenoxy)piperidine. medhealthreview.comnews-medical.net

In Vitro Human-Based Systems

In vitro human-based systems are foundational to modern preclinical research, offering a bridge between initial compound screening and more complex biological models. These systems, which utilize human cells and tissues, provide a more physiologically relevant context than traditional animal-derived cell lines, thereby improving the prediction of human responses to new chemical entities.

The investigation of piperidine-based compounds frequently employs human-based cellular assays to determine their biological targets and functional effects. For instance, in the development of novel dopamine D4 receptor antagonists, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, which share a core structure with 4-(4-fluoro-2-methoxyphenoxy)piperidine, were evaluated for their binding affinity and selectivity. These studies utilized human embryonic kidney (HEK293) cells engineered to stably express human dopamine receptor subtypes. nih.govchemrxiv.org

Detailed structure-activity relationship (SAR) studies were conducted to understand how modifications to the phenoxymethylpiperidine scaffold influence receptor binding. By systematically altering the substituents on the phenoxy ring and the piperidine nitrogen, researchers were able to identify compounds with high potency and selectivity for the human D4 receptor. nih.govchemrxiv.org For example, competitive binding assays using radiolabeled ligands are a standard method to determine the binding affinity (Ki) of test compounds.

Table 1: In Vitro Binding Affinity of Selected 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogues at the Human Dopamine D4 Receptor

| Compound ID | Substitution on Phenoxy Ring | D4R Ki (nM) |

|---|---|---|

| 8a | 4-Fluoro | 140 |

| 8b | 3,4-Difluoro | 5.5 |

| 8c | 3-Methyl | 13 |

| 8d | 4-Chloro | 53 |

| 8e | Unsubstituted | 27 |

| 9g | 4-Fluoro | 118 |

| 9j | 4-Cyano | 1.7 |

| 9k | 3,4-Difluoro | 2.7 |

| 9l | 4-Fluoro-3-methyl | 6.5 |

Data sourced from studies on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives. nih.govchemrxiv.org The table illustrates how substitutions on the phenoxy ring impact binding affinity to the human D4 receptor.

These in vitro systems are crucial for the initial characterization and optimization of lead compounds. They allow for high-throughput screening and provide essential data on the molecular interactions that drive the biological activity of piperidine derivatives. nih.govchemrxiv.org

Organ-on-a-Chip Systems

Organ-on-a-chip (OoC) technology represents a significant advancement in preclinical testing, offering a dynamic, three-dimensional microphysiological environment that more closely mimics the function of human organs than traditional 2D cell cultures. nih.govmdpi.comucsd.edu These microfluidic devices are capable of recreating key aspects of organ-level physiology, including tissue-tissue interfaces, mechanical forces, and chemical gradients. nih.govnih.gov

While specific applications of OoC technology for the direct study of 4-(4-fluoro-2-methoxyphenoxy)piperidine are not documented, this platform holds immense potential for investigating the systemic effects of piperidine-based compounds. For example, a liver-on-a-chip model could be used to assess the metabolism of a novel piperidine derivative and predict potential drug-induced liver injury. nih.govfrontiersin.org Such a system would typically co-culture primary human hepatocytes with other liver cell types, such as Kupffer and stellate cells, to recapitulate the complex cellular environment of the liver. nih.gov

Similarly, a gut-on-a-chip could model the absorption and first-pass metabolism of orally administered piperidine compounds, providing insights into their bioavailability. nih.gov For neuroactive compounds, a blood-brain barrier-on-a-chip could be employed to evaluate the ability of a compound to penetrate the central nervous system, a critical factor for drugs targeting the brain.

The development of multi-organ chips further enhances the predictive power of this technology by allowing for the study of interactions between different organ systems. ucsd.edu This is particularly relevant for understanding the holistic impact of a new drug on the body. The flexibility and physiological relevance of OoC systems make them an invaluable tool for the future of preclinical mechanistic investigations of piperidine-based compounds and other novel therapeutics. mdpi.com

Integrated Computational and Experimental Approaches

The integration of computational modeling with experimental validation has become an indispensable strategy in modern drug discovery. This synergistic approach accelerates the identification and optimization of lead compounds by providing predictive insights into their chemical properties and biological interactions.

For piperidine-based compounds, computational studies often begin with the generation of pharmacophore models and quantitative structure-activity relationship (QSAR) analyses. researchgate.net These models help to identify the key structural features required for a desired biological activity. For instance, in the study of piperidine/piperazine-based compounds targeting sigma receptors, computational docking and molecular dynamics simulations were used to elucidate the binding modes of the ligands within the receptor's active site. nih.gov

These computational analyses revealed crucial interactions between the compounds and specific amino acid residues of the sigma-1 receptor, such as Glu172 and Asp126. nih.gov The modeling suggested that the orientation of substituents, such as a 4-fluoro group on a phenyl ring, could significantly alter the binding pose and affinity of the compound. nih.gov

Table 2: Example of Integrated Approach for Piperidine-Based Ligands

| Step | Method | Application | Outcome |

|---|---|---|---|

| 1. Compound Screening | In-house library screening | Identify initial hits for a specific biological target. | Discovery of a potent piperidine-based S1R agonist. nih.gov |

| 2. In Silico Modeling | Molecular Docking & Dynamics | Predict the binding mode and key interactions of the hit compound with the target receptor. | Identification of crucial amino acid residues and the role of specific chemical moieties in binding. nih.gov |

| 3. SAR Analysis | Synthesis of Analogues | Synthesize and test derivatives to validate computational predictions and refine the pharmacophore. | Confirmation of the importance of the piperidine nitrogen and hydrophobic groups for high affinity. nih.gov |

| 4. In Vitro Validation | Radioligand Binding Assays | Experimentally determine the binding affinities (Ki) of the synthesized analogues. | Quantitative data corroborating the computational models and guiding further optimization. nih.govchemrxiv.orgnih.gov |

This iterative cycle of computational prediction and experimental testing allows for a more rational and efficient approach to drug design. By understanding the structural basis of a compound's activity, researchers can more effectively design new analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Future Research Directions and Translational Potential

Expanding the Chemical Space of 4-(4-Fluoro-2-methoxyphenoxy)piperidine Analogues

The diversification of the 4-(4-fluoro-2-methoxyphenoxy)piperidine scaffold is a key strategy for discovering new compounds with enhanced therapeutic properties. This involves the systematic modification of its core components to explore a wider range of chemical and three-dimensional space. chemrxiv.orgnih.gov

One primary avenue of exploration is the synthesis of piperidine-based 3D fragment building blocks. chemrxiv.org By creating regio- and diastereoisomers with varied substitutions, researchers can generate libraries of compounds with diverse shapes and functionalities. chemrxiv.org For instance, methods for the diastereoselective synthesis of all-cis-(multi)fluorinated piperidines have been developed, offering a pathway to novel analogues with unique conformational properties. researchgate.net The introduction of unsaturation in the piperidine (B6355638) ring has also been shown to significantly alter biological activity. dndi.org

Further expansion of the chemical space can be achieved by modifying the phenoxy moiety. Structure-activity relationship (SAR) studies on related phenoxymethylpiperidine scaffolds have demonstrated that substitutions on the phenyl ring, such as the addition of cyano or methyl groups, can lead to compounds with significantly increased binding affinity for their targets. chemrxiv.org The replacement of the phenyl ring with various heteroaryl ethers has also been explored as a strategy to modulate activity. chemrxiv.org